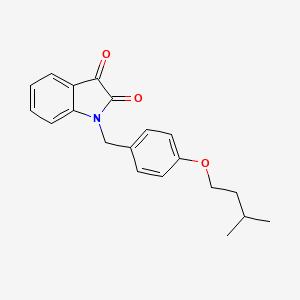
1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .
Synthesis Analysis
Isoindolines are synthesized using various methods . A green synthesis technique for isoindolines/dioxoisoindolines has been developed . This involves the use of simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions produce several biologically viable compounds .Applications De Recherche Scientifique
Synthetic Versatility and Heterocyclic Compound Formation
1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione, related to isatins, is recognized for its synthetic versatility. It serves as a crucial substrate for generating a wide array of heterocyclic compounds, such as indoles and quinolines. These compounds are not only pivotal in drug synthesis but also play a significant role in diverse organic synthesis methodologies. The capacity of isatins, including derivatives like this compound, to act as precursors for these complex molecules underscores their importance in advancing synthetic organic chemistry and pharmaceutical sciences (Garden & Pinto, 2001).
Photocatalytic and Copper(II)-Catalyzed Reactions
Research has highlighted the compound's role in photocatalytic and copper(II)-catalyzed reactions, leading to the formation of structurally diverse benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives. These reactions showcase the compound's adaptability in various chemical environments, contributing to the field of catalysis and material science. Notably, these methodologies offer a pathway to synthesize complex molecular frameworks with potential applications in drug development and materials engineering (Liu & Sun, 2012).
Biological and Pharmacological Applications
In addition to its synthetic applications, this compound's derivatives have been explored for their biological and pharmacological properties. Investigations into these derivatives reveal significant antiproliferative activity against various cancer cell lines, indicating the compound's potential as a lead for anticancer drug development. The exploration of its derivatives in pharmacological studies demonstrates the compound's utility in medicinal chemistry, providing a foundation for future research into novel therapeutics (Park et al., 2003).
Orientations Futures
Isoindolines are the focus of much research because of being an important family of compounds present in a wide array of bioactive molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications . Therefore, the future directions of “1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione” could be in the development of new drugs and in the treatment of diseases like Alzheimer’s .
Mécanisme D'action
Target of Action
It’s known that isoindoline derivatives, to which this compound belongs, have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
Isoindoline derivatives are known to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that isoindoline derivatives can inhibit β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease .
Pharmacokinetics
It’s known that isoindoline derivatives have been tested in silico on the human dopamine receptor d2 to predict their affinities and some pharmacokinetic parameters .
Result of Action
Isoindoline derivatives have been found to display a wide array of biological activity , suggesting that they could have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
1-[[4-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14(2)11-12-24-16-9-7-15(8-10-16)13-21-18-6-4-3-5-17(18)19(22)20(21)23/h3-10,14H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMJCWLBRYOVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

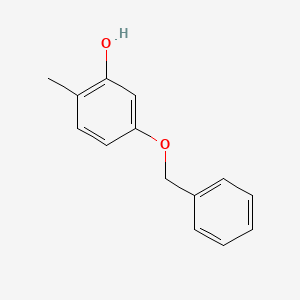
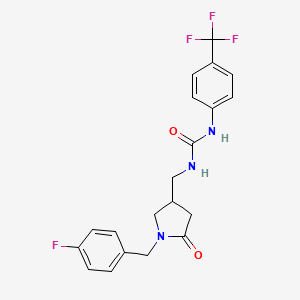
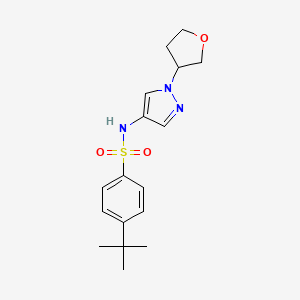
![1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2959277.png)
![2-Chloro-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]propanamide](/img/structure/B2959278.png)


![1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2959283.png)

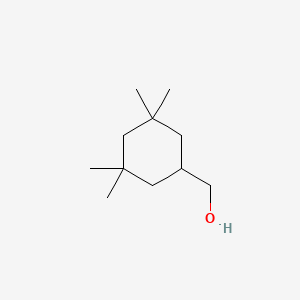

![2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2959293.png)
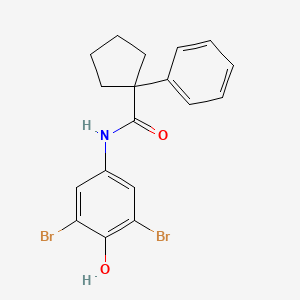
![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]isoindole-1,3-dione;hydrochloride](/img/structure/B2959296.png)